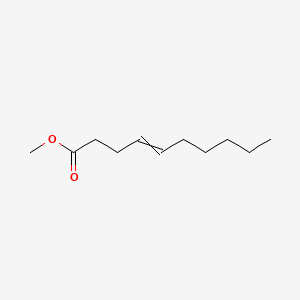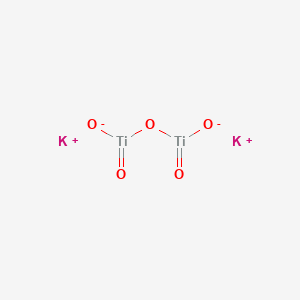
Palladium10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Palladium10 nanoparticles can be synthesized using several methods, including chemical and physical approaches. Common chemical methods involve the reduction of palladium salts using reducing agents such as sodium borohydride or hydrazine . Physical methods include techniques like laser ablation and sputtering . Industrial production often employs environmentally friendly approaches, such as the use of phytochemicals and other biomolecules to reduce palladium ions and form nanoparticles .
Chemical Reactions Analysis
Palladium10 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is frequently used as a catalyst in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions . Common reagents used in these reactions include aryl halides and organoboranes . The major products formed from these reactions are biaryl compounds and other complex organic molecules .
Scientific Research Applications
Palladium10 has numerous applications in scientific research. In chemistry, it is used as a catalyst for organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds . In biology and medicine, palladium nanoparticles are explored for their potential in photothermal therapy, antibacterial treatments, and drug delivery systems . Industrially, this compound is used in hydrogen sensing and storage, as well as in fuel cells .
Mechanism of Action
The catalytic activity of Palladium10 is primarily due to its ability to switch between different oxidation states, particularly palladium (0) and palladium (II) . This property allows it to facilitate various chemical transformations by forming and breaking chemical bonds. In biological applications, palladium nanoparticles can induce cell cycle perturbations and apoptosis in cancer cells, similar to the action of cisplatin .
Comparison with Similar Compounds
Palladium10 is unique among palladium compounds due to its nanoscale size, which provides a larger surface area and enhances its catalytic activity . Similar compounds include other palladium nanoparticles, such as Palladium20 and Palladium30, which differ in their particle sizes and specific applications . Compared to other platinum group metals like platinum and rhodium, palladium nanoparticles are less dense and have a lower melting point, making them more suitable for certain catalytic processes .
Properties
CAS No. |
15128-18-4 |
|---|---|
Molecular Formula |
C2H6O |
Molecular Weight |
0 |
Synonyms |
Palladium10 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




